molecular formula C9H9FIN B6185286 2-cyclobutyl-3-fluoro-4-iodopyridine CAS No. 2639453-90-8

2-cyclobutyl-3-fluoro-4-iodopyridine

Cat. No.: B6185286
CAS No.: 2639453-90-8
M. Wt: 277.1
InChI Key:
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Description

2-Cyclobutyl-3-fluoro-4-iodopyridine is a heterocyclic organic compound featuring a pyridine ring substituted with cyclobutyl, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-3-fluoro-4-iodopyridine typically involves multi-step organic reactions

    Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutylmagnesium bromide reacts with a suitable pyridine derivative.

    Iodination: The iodination step can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3-fluoro-4-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The iodo group can be used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-cyclobutyl-3-fluoro-4-azidopyridine.

Scientific Research Applications

2-Cyclobutyl-3-fluoro-4-iodopyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-cyclobutyl-3-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and iodo groups can enhance binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutyl-3-chloro-4-iodopyridine
  • 2-Cyclobutyl-3-fluoro-4-bromopyridine
  • 2-Cyclobutyl-3-fluoro-4-chloropyridine

Uniqueness

2-Cyclobutyl-3-fluoro-4-iodopyridine is unique due to the combination of cyclobutyl, fluoro, and iodo substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.

Properties

CAS No.

2639453-90-8

Molecular Formula

C9H9FIN

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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